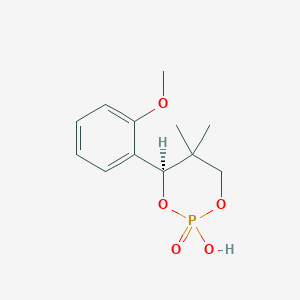

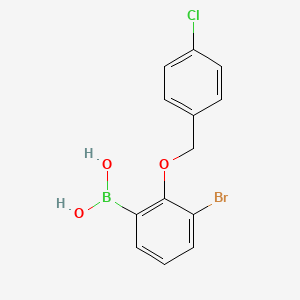

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The presence of a bromo and a chlorobenzyl group in the compound suggests potential reactivity in cross-coupling reactions, which are commonly facilitated by boronic acids due to their ability to form stable boronate complexes under reaction conditions.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halodeboronation, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile, where a series of aryl boronic acids underwent halodeboronation to yield aryl bromides and chlorides in good to excellent yields . Similarly, the synthesis of ω-(4-bromophenyl)alkanoic acids involved hydroboration followed by cross-coupling reactions with boronates . These methods could potentially be applied to synthesize the compound , although the specific synthesis route for 3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is not detailed in the provided papers.

Molecular Structure Analysis

Boronic acids are known for their trivalent boron-containing structure with one alkyl substituent and two hydroxyl groups. The study of 3-bromophenylboronic acid included experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, alongside computational methods like density functional theory (DFT) to analyze the molecular structure . These techniques could be used to analyze the molecular structure of 3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, providing insights into its vibrational modes, electronic transitions, and chemical shifts.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The synthesis of unsymmetrical biphenyls and m-terphenyls via Pd0-catalyzed cross-coupling of aryl boronic acids with aryl bromides is an example of such reactivity . Additionally, the dehydrative amidation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid illustrates the role of boronic acids in facilitating bond formation between carboxylic acids and amines . These reactions highlight the potential chemical reactivity of 3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid in forming new C-C and C-N bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by their substituents. For instance, the electronic absorption spectra and optical stability of a bromo-substituted boron(III) compound were investigated, indicating the impact of halogen substituents on these properties . Although the specific physical and chemical properties of 3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid are not provided, similar analytical techniques could be employed to determine its properties, such as solubility, melting point, and stability.

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure Analysis :Boronic acids, including derivatives like amino-3-fluorophenyl boronic acid, are critical in synthesizing biologically active compounds and pharmaceutical agents. They are extensively used in synthetic chemistry, including Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, and more. For instance, amino-3-fluorophenyl boronic acid was synthesized and analyzed for its crystal structure, highlighting the importance of boronic acids in constructing materials like glucose-sensing materials operating at physiological pH (Das et al., 2003).

Optical Modulation and Saccharide Recognition :Phenyl boronic acids (PBA) serve as essential binding ligands and are used for saccharide recognition. They can also anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This dual function has been demonstrated in a study where phenyl boronic acids were conjugated to polymers for the aqueous dispersion of single-walled carbon nanotubes, indicating potential applications in biosensing and materials science (Mu et al., 2012).

Use in Organic Synthesis and Chemical Reactions :Boronic acids are instrumental in various chemical reactions, such as the Suzuki-Miyaura reaction. This reaction is a cornerstone in organic synthesis, where boronic acids react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This methodology is widely used for synthesizing complex molecules, pharmaceuticals, and natural products (Schulz et al., 2015).

Applications in Material Science :Boronic acids are used to modify materials for specific applications. For example, 4-halophenylboronic acids have been studied for their crystal structures, demonstrating their role in crystal packing and the formation of multidimensional structures, which could have implications in material science and nanotechnology (Shimpi et al., 2007).

Eigenschaften

IUPAC Name |

[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWXXELCTOFTRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584588 |

Source

|

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

849052-23-9 |

Source

|

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.